5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene
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Overview
Description
5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution with bromine and chlorine in the presence of catalysts such as iron or aluminum chloride. The difluoromethyl group can be introduced using reagents like difluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivativesThe reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acid derivatives .
Scientific Research Applications
5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and difluoromethyl group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloro-2,3-difluorobenzene
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to other halogenated benzenes. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDKTHQTOIIHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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